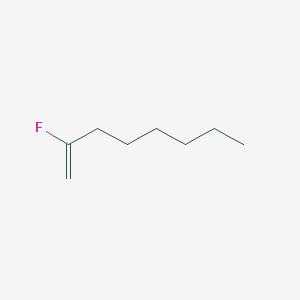phosphanium bromide CAS No. 61133-64-0](/img/structure/B14589230.png)
[18-(Benzyloxy)octadec-13-yn-1-yl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(Benzyloxy)octadec-13-yn-1-ylphosphanium bromide: is a complex organic compound with a unique structure that includes a long aliphatic chain, a benzyloxy group, and a triphenylphosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18-(Benzyloxy)octadec-13-yn-1-ylphosphanium bromide typically involves multiple steps. One common method includes the alkylation of triphenylphosphine with an appropriate alkyne precursor, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the triphenylphosphanium moiety, where the bromide ion can be replaced
Propriétés
Numéro CAS |
61133-64-0 |
|---|---|
Formule moléculaire |
C43H54BrOP |
Poids moléculaire |
697.8 g/mol |
Nom IUPAC |
triphenyl(18-phenylmethoxyoctadec-13-ynyl)phosphanium;bromide |
InChI |
InChI=1S/C43H54OP.BrH/c1(3-5-7-9-11-13-27-37-44-39-40-29-19-15-20-30-40)2-4-6-8-10-12-14-28-38-45(41-31-21-16-22-32-41,42-33-23-17-24-34-42)43-35-25-18-26-36-43;/h15-26,29-36H,1-6,8,10-14,27-28,37-39H2;1H/q+1;/p-1 |
Clé InChI |
OZMPNTSOMXRCKU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
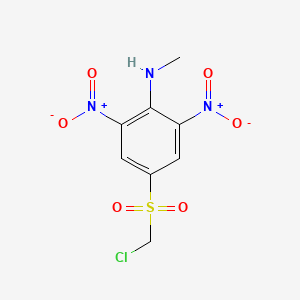
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
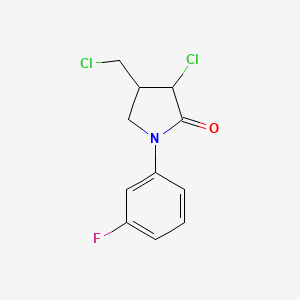
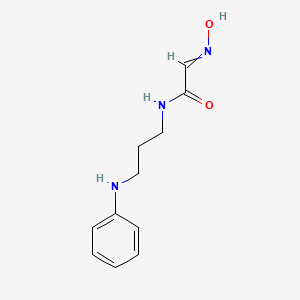
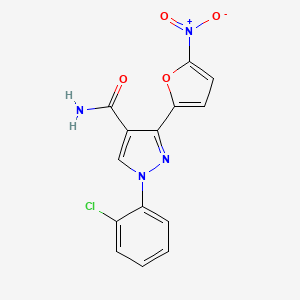



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

